molecular formula C7H12O3S B1444083 3-Methanesulfonylcyclohexan-1-one CAS No. 1495492-84-6

3-Methanesulfonylcyclohexan-1-one

Cat. No.: B1444083
CAS No.: 1495492-84-6
M. Wt: 176.24 g/mol
InChI Key: YACQHBDYAZSZMW-UHFFFAOYSA-N
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Description

3-Methanesulfonylcyclohexan-1-one is an organic compound with the molecular formula C7H12O3S It is characterized by a cyclohexane ring substituted with a methanesulfonyl group at the third position and a ketone group at the first position

Mechanism of Action

    Target of Action

    Similar compounds are known to act as biological alkylating agents .

    Mode of Action

    As an alkylating agent, 3-Methanesulfonylcyclohexan-1-one likely interacts with its targets by transferring an alkyl group to the target molecule . This can result in changes to the target’s structure and function, potentially disrupting its normal activity.

    Action Environment

    Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other substances in the environment.

Biochemical Analysis

Biochemical Properties

3-Methanesulfonylcyclohexan-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it may interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions, by binding to their active sites and altering their activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, affecting the phosphorylation states of these proteins and thereby modulating their activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and can vary depending on the type of cell and the specific cellular context. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can lead to changes in the phosphorylation status of various signaling proteins, thereby affecting downstream signaling events. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to the active sites of enzymes, thereby inhibiting or activating their activity. This binding can occur through covalent or non-covalent interactions, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and altering the expression levels of target genes. These molecular interactions can lead to changes in cellular processes and overall cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its effects on cellular function can vary depending on the duration of exposure. For example, short-term exposure to this compound may lead to acute changes in cell signaling and gene expression, while long-term exposure may result in more sustained effects on cellular metabolism and overall cell function .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to more pronounced changes in cell signaling, gene expression, and metabolism. In some cases, high doses of this compound may result in toxic or adverse effects, such as cellular stress or apoptosis. These dosage-dependent effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. For example, it may be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic compounds. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites. These interactions can have significant effects on overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, this compound may be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, which facilitate the movement of molecules across cellular membranes. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function within cells. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the presence of specific amino acid sequences or chemical modifications can direct this compound to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Similarly, localization to the mitochondria can influence cellular energy production and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonylcyclohexan-1-one typically involves the introduction of a methanesulfonyl group to a cyclohexanone derivative. One common method involves the reaction of cyclohexanone with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the rate of reaction and to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

3-Methanesulfonylcyclohexan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methanesulfonylcyclohexan-1-one is unique due to the presence of both a methanesulfonyl group and a ketone group on a cyclohexane ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry.

Properties

IUPAC Name

3-methylsulfonylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-11(9,10)7-4-2-3-6(8)5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACQHBDYAZSZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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